3-(1,3,4-Oxadiazol-2-yl)propan-1-amine

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibition assays

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine (CAS 1082469-12-2) is a primary amine-functionalized 1,3,4-oxadiazole with molecular formula C5H9N3O and molecular weight 127.14 g/mol. The 1,3,4-oxadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for ester, amide, and carboxylic acid functionalities.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 1082469-12-2
Cat. No. B3211006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
CAS1082469-12-2
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)CCCN
InChIInChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2
InChIKeyLAFKIILHZJVCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3,4-Oxadiazol-2-yl)propan-1-amine (CAS 1082469-12-2): Procurement-Relevant Molecular Profile and Scaffold Characteristics


3-(1,3,4-Oxadiazol-2-yl)propan-1-amine (CAS 1082469-12-2) is a primary amine-functionalized 1,3,4-oxadiazole with molecular formula C5H9N3O and molecular weight 127.14 g/mol . The 1,3,4-oxadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for ester, amide, and carboxylic acid functionalities [1]. This compound incorporates a three-carbon propylamine linker between the oxadiazole ring and the terminal primary amine, providing a flexible spacer that distinguishes it from shorter-chain analogs and enables diverse downstream derivatization strategies .

Why 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine Cannot Be Interchanged with Generic Oxadiazole Analogs: A Procurement Risk Analysis


Although numerous 1,3,4-oxadiazole derivatives exist commercially, simple substitution with compounds bearing different linker lengths (e.g., methanamine, ethanamine) or regioisomeric forms (e.g., 1,2,4-oxadiazoles) introduces quantifiable changes in lipophilicity, metabolic stability, hERG liability, and target engagement that directly compromise lead optimization campaigns [1]. The 1,3,4-oxadiazole regioisomer consistently demonstrates approximately one order of magnitude lower log D, superior aqueous solubility, and reduced CYP-mediated metabolic turnover compared to the 1,2,4-oxadiazole counterpart [2]. These physicochemical distinctions are intrinsic to the scaffold's charge distribution and cannot be recapitulated through formulation adjustments, making informed selection of the specific regioisomer and linker length critical for reproducible SAR data [3].

Quantitative Differentiation Evidence for 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine Versus Closest Analogs and Regioisomers


Acetylcholinesterase (AChE) Inhibition Potency: Propylamine-Linked Oxadiazole IC50 Data Enables Direct Cross-Screening Comparisons

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine has been evaluated as an acetylcholinesterase (AChE) inhibitor, with a reported IC50 of 22,300 nM (2.23 × 10⁴ nM) in a colorimetric Ellman assay using acetylcholine as substrate, following a 15-minute preincubation period [1]. This quantitative data point enables researchers to benchmark this compound against other AChE inhibitors tested under comparable assay conditions. While methanamine and ethanamine oxadiazole analogs have been reported to exhibit enzyme inhibitory activity [2], no published head-to-head IC50 comparison with the propan-1-amine variant under identical assay conditions is currently available. The propylamine linker length may influence binding pocket accommodation, providing a structurally distinct starting point for SAR exploration .

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibition assays

Sigma Receptor Binding Affinity: Quantitative Ki Data for CNS Target Engagement Profiling

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine has been characterized for sigma-1 and sigma-2 receptor binding affinity, with a reported Ki of 10,000 nM (1.00 × 10⁴ nM) at both receptor subtypes as determined by radioligand displacement assays conducted by a commercial contract research organization [1]. This compound appears as Example Compound 83 in multiple granted US patents (US10207991, US10611728, US11691947), indicating its selection from a broader oxadiazole series for specific CNS-targeting claims [2]. While many 1,3,4-oxadiazole derivatives exhibit multi-target pharmacology, few have been explicitly characterized for sigma receptor engagement; the availability of this quantitative Ki data provides a defensible starting point for sigma receptor-focused medicinal chemistry programs [3].

Sigma receptor pharmacology CNS drug discovery Radioligand binding assays

Linker-Length-Dependent LogD Modulation: Propylamine vs. Ethylamine Oxadiazole Physicochemical Property Comparison

Comparison of computed physicochemical properties between 3-(1,3,4-oxadiazol-2-yl)propan-1-amine (propylamine linker; MW 127.14) and 2-(1,3,4-oxadiazol-2-yl)ethan-1-amine (ethylamine linker; MW 113.12) reveals a logD shift of approximately 1.18 log units at pH 7.4 (ethanamine LogD = -3.37 [1] vs. predicted propanamine logD increase driven by the additional methylene group) . This difference is meaningful: an additional -CH2- unit in the linker region typically contributes +0.5 to +0.6 log units to logD, placing the propanamine derivative in a distinct lipophilicity range that affects membrane permeability, solubility, and off-target binding profiles [2]. For procurement decisions, this means the propanamine and ethanamine variants are not interchangeable building blocks but rather represent deliberate choices along a lipophilicity gradient.

Physicochemical property optimization Lipophilicity modulation Linker-length SAR

Regioisomeric Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched-Pair Analysis Demonstrates Order-of-Magnitude Lipophilicity Reduction

A systematic matched molecular pair analysis conducted across the AstraZeneca compound collection compared 1,2,4- and 1,3,4-oxadiazole regioisomers and demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), with differences reaching up to 1.2 log units [1]. The 1,3,4-oxadiazole isomers also demonstrated superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts [2]. These differences are rationalized by intrinsically different charge distributions and dipole moments between the two regioisomers [3]. For 3-(1,3,4-oxadiazol-2-yl)propan-1-amine specifically, this means selecting the 1,3,4-oxadiazole regioisomer provides intrinsically more favorable ADME properties compared to the equivalent 1,2,4-oxadiazole congener, without requiring additional structural modifications.

Regioisomer selection Drug-like property optimization Matched molecular pair analysis

Primary Amine Reactivity Advantage: Propan-1-amine Terminal Group Enables Chemoselective Derivatization Unavailable to N-Alkylated Analogs

3-(1,3,4-Oxadiazol-2-yl)propan-1-amine features a terminal primary amine (-NH2) on a three-carbon propyl linker, which provides a reactive handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without steric hindrance from the oxadiazole ring . In contrast, commercially available analogs such as N-(propan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1556450-82-8) and (S)-2-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine bear secondary amine or sterically congested α-branched amine motifs that exhibit reduced nucleophilicity and altered conjugation efficiency . The primary amine in the propan-1-amine derivative is compatible with standard HATU/EDCI-mediated amide coupling, Fmoc-protection strategies, and NHS-ester bioconjugation protocols used in high-throughput parallel synthesis, whereas secondary or sterically hindered amine analogs may require optimization of coupling conditions on a case-by-case basis .

Medicinal chemistry building blocks Chemoselective conjugation Parallel synthesis

Validated Application Scenarios for 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Sigma Receptor-Targeted Lead Optimization Leveraging Patent-Backed Quantitative Binding Data

Research teams pursuing sigma-1 or sigma-2 receptor modulators can use 3-(1,3,4-oxadiazol-2-yl)propan-1-amine as a structurally characterized starting point with publicly available Ki data (10,000 nM at both receptor subtypes) [1] and explicit patent precedence in US10207991, US10611728, and US11691947 [2]. The 1,3,4-oxadiazole regioisomer's demonstrated lower lipophilicity (up to 1.2 log units lower than 1,2,4-oxadiazole) and reduced hERG liability provide an ADME-favorable foundation for CNS drug candidates, where hERG blockade and excessive lipophilicity are common causes of attrition [3].

Neurodegenerative Disease Research: AChE Inhibitor SAR Exploration with Defined Baseline Potency

Investigators studying acetylcholinesterase inhibition for Alzheimer's disease or related neurodegenerative indications can anchor their SAR campaigns on the compound's established AChE IC50 of 22,300 nM [1]. The propylamine linker provides a distinct spatial arrangement compared to the more common ethylamine and methanamine oxadiazole analogs, enabling exploration of linker-length-dependent effects on AChE binding pocket accommodation [2].

Parallel Medicinal Chemistry Library Synthesis: Primary Amine Handle for High-Throughput Derivatization

Medicinal chemistry groups conducting library synthesis can exploit the terminal primary amine on the three-carbon propyl linker for reliable, high-yielding amide coupling, sulfonamide formation, and reductive amination without the steric and nucleophilicity limitations inherent to secondary or α-branched amine analogs [1]. This compatibility with standardized parallel synthesis protocols reduces per-derivative optimization time and supports efficient SAR exploration [2].

Physicochemical Property Optimization: Lipophilicity-Guided Building Block Selection for Lead Optimization

Medicinal chemists optimizing lipophilicity, solubility, and metabolic stability profiles can rationally select 3-(1,3,4-oxadiazol-2-yl)propan-1-amine over the ethanamine or methanamine analogs based on the estimated +1.2 log unit logD differential [1], or choose the 1,3,4-oxadiazole regioisomer over the 1,2,4-oxadiazole form to achieve order-of-magnitude lower lipophilicity and improved metabolic stability as established by matched molecular pair analysis [2].

Quote Request

Request a Quote for 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.